2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
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Overview
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the immune response to allergens, mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions.
Mode of Action
This compound interacts with its target by exhibiting high specific affinity for the histamine H1 receptor . This interaction likely involves the compound binding to the receptor and blocking the action of histamine, thereby reducing the symptoms of allergic reactions.
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor affects the histamine-mediated biochemical pathway. By blocking the action of histamine, it prevents the dilation of capillaries, contraction of smooth muscle, and stimulation of gastric acid secretion that histamine typically causes. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Result of Action
The molecular and cellular effects of this compound’s action include the blockade of histamine H1 receptors and the subsequent prevention of histamine-mediated responses. This results in a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Preparation Methods
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps. One common method includes the N-alkylation of 4-(2-chlorophenyl)piperazine with a suitable quinazoline derivative. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand in receptor binding studies.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline can be compared with other similar compounds, such as:
Cetirizine: A well-known antihistamine that also contains a piperazine ring.
Meclizine: Another antihistamine with a similar structure.
Hydroxyzine: A compound used to treat anxiety and allergies, which also features a piperazine ring.
The uniqueness of this compound lies in its quinazoline core, which imparts distinct pharmacological properties compared to these other compounds .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4/c25-20-11-5-7-13-22(20)28-14-16-29(17-15-28)24-26-21-12-6-4-10-19(21)23(27-24)18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPMNQPIQGWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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